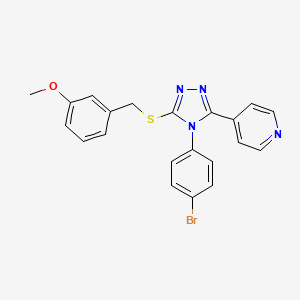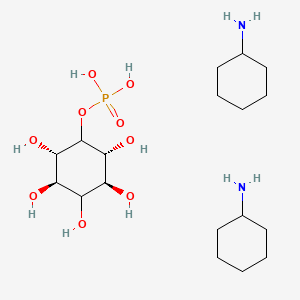
Myo-inositol 2-monophosphate di*(cyclohe xylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myo-inositol 2-monophosphate di*(cyclohe xylammonium) is a chemical compound with the molecular formula C18H39N2O9P. It is a derivative of myo-inositol, a type of sugar alcohol, and is often used in various scientific research applications. The compound is known for its unique structure, which includes a phosphate group attached to the inositol ring and two cyclohexylammonium groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of myo-inositol 2-monophosphate di*(cyclohe xylammonium) typically involves the phosphorylation of myo-inositol followed by the introduction of cyclohexylammonium groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the successful formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound) may involve large-scale chemical processes that optimize yield and purity. These methods often include the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Myo-inositol 2-monophosphate di*(cyclohe xylammonium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The phosphate group or cyclohexylammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different phosphorylated inositol derivatives, while substitution reactions can yield a variety of substituted inositol compounds.
Scientific Research Applications
Myo-inositol 2-monophosphate di*(cyclohe xylammonium) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and studies.
Biology: It is employed in biological research to study cellular processes and signaling pathways.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases.
Industry: It is used in industrial processes and applications, including the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of myo-inositol 2-monophosphate di*(cyclohe xylammonium) involves its interaction with specific molecular targets and pathways. The compound can modulate cellular signaling pathways by affecting the phosphorylation status of inositol phosphates. This modulation can influence various cellular processes, including cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Myo-inositol 1-monophosphate di(cyclohe xylammonium)*
- Myo-inositol 3-monophosphate di(cyclohe xylammonium)*
- Myo-inositol 4-monophosphate di(cyclohe xylammonium)*
Uniqueness
Myo-inositol 2-monophosphate di*(cyclohe xylammonium) is unique due to the specific position of the phosphate group on the inositol ring This unique structure can result in different chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C18H39N2O9P |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
cyclohexanamine;[(2S,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h2*6H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1?,2-,3+,4+,5-,6? |
InChI Key |
IMIHZMWNWGIJKQ-KDIRXZECSA-N |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.[C@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044338.png)

![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12044354.png)

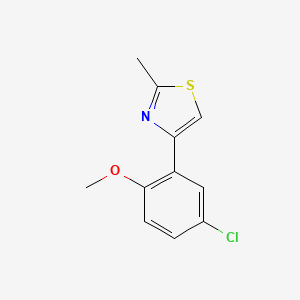
![N'-[(E)-(5-methyl-2-thienyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12044375.png)
![7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-tert-butyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12044383.png)
![[4-[(E)-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12044394.png)
![5-[Ethyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B12044395.png)
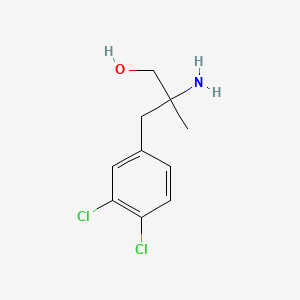
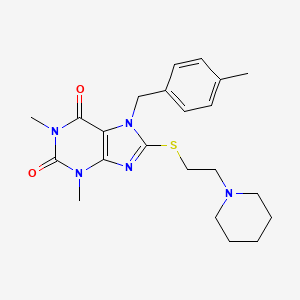

![7-Hydroxy-5-oxo-N-(4-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12044428.png)
